4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-8-3-5-9(6-4-8)10(11)12-14/h3-6,14H,7H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLSEVFRCBMSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide, also known as AVA02479, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14N4O2
- Molecular Weight : 222.25 g/mol
- CAS Number : 500024-79-3
The compound exhibits biological activity primarily through its interaction with various biological targets. It has been noted for its ability to increase extracellular levels of lactate dehydrogenase (LDH), indicating potential cytotoxic effects in certain cellular environments . Additionally, it does not significantly affect gluconeogenesis, suggesting a selective mechanism that may spare certain metabolic pathways while targeting others .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various Mannich bases, including those derived from compounds similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus flavus at concentrations of 100 and 200 μg/mL .
Neuroprotective Effects
Research on neurotropic agents has highlighted the potential of compounds similar to AVA02479 in enhancing neuronal repair following spinal cord injuries. These compounds have demonstrated the ability to promote neurite outgrowth, suggesting they may play a role in neuroprotection and recovery following neurological damage .
Pharmacological Profile
The pharmacological profile of this compound shows promise in various therapeutic areas. Its selective cytotoxicity may be beneficial in targeting cancer cells while minimizing damage to normal tissues. Furthermore, its antimicrobial properties could make it a candidate for developing new antibiotics.
Comparison with Similar Compounds
Polymerization Efficiency
In resin systems, ethyl 4-(dimethylamino) benzoate demonstrates a higher degree of conversion (85–90%) compared to 2-(dimethylamino) ethyl methacrylate (70–75%) due to its electron-donating ester group enhancing radical generation .
Solubility and Bioavailability
The hydrochloride salt form of the target compound offers superior aqueous solubility compared to non-ionic analogs like Michler’s Ketone, which is water-insoluble . This property is critical for its role as an API intermediate, ensuring compatibility with biological systems .
Pharmacological and Industrial Relevance
- API Intermediate Utility: The target compound’s purity (>97%) and stability under ISO standards make it preferable for drug development over less standardized analogs like N-[2-(dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide, which lacks documented industrial scalability .
- Synergy with Co-Initiators: Unlike ethyl 4-(dimethylamino) benzoate, which functions independently in resins, the target compound’s reactivity may require co-agents like diphenyliodonium hexafluorophosphate (DPI) to optimize performance, similar to the amine-DPI synergy observed in methacrylate systems .
Research Findings and Contrasts
Reactivity Hierarchy: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin conversion efficiency, highlighting the impact of ester vs. methacrylate groups . The target compound’s amidine group may offer intermediate reactivity, bridging esters and amines.
Structural Stability: Crystallographic data for 4-(dimethylamino)benzohydrazide reveal torsional angles (e.g., C9—N1—C1—C2: 3.50°) that stabilize its planar structure, whereas the target compound’s flexible ethoxy chain may reduce crystallinity but improve solubility .
Contradictions in Amine Roles: While higher amine concentrations (e.g., 1:2 CQ/amine ratio) improve resin properties in methacrylate systems, the target compound’s dimethylamino group may serve a dual role as both a solubilizing agent and a weak base, depending on pH .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted benzaldehyde precursors under controlled pH and temperature. For example, analogous carboximidamide derivatives are synthesized via nucleophilic addition-elimination, followed by purification using column chromatography or recrystallization in ethanol/water mixtures . Purity optimization can be achieved through High-Performance Liquid Chromatography (HPLC) with a C18 column, using acetonitrile/water gradients, and monitoring at 254 nm. Residual solvents should be quantified via Gas Chromatography-Mass Spectrometry (GC-MS) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the dimethylamino and hydroxyimino groups. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides definitive structural confirmation, as demonstrated in related carboximidamide derivatives .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use Arrhenius modeling to predict shelf life. For hygroscopicity, perform Dynamic Vapor Sorption (DVS) analysis. Stability in solution (e.g., DMSO or PBS) should be assessed using UV-Vis spectroscopy at λ_max .
Advanced Research Questions
Q. How can computational tools predict reactivity and stability of this compound in diverse experimental environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and reaction pathways, such as tautomerization or hydrolysis. Molecular Dynamics (MD) simulations in explicit solvents (water, DMSO) predict conformational stability. Software like Gaussian or ORCA can calculate activation energies for degradation pathways, guiding experimental condition optimization .
Q. What strategies resolve contradictions in reported biological activity data across studies on carboximidamide derivatives?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Control for batch-to-batch variability by standardizing synthesis and purity protocols. Use cheminformatics tools (e.g., QSAR models) to correlate structural features (e.g., substituent electronegativity) with activity. Public datasets like ChEMBL provide comparative benchmarks .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing dimethylamino with diethylamino or varying hydroxyl positions). Test these analogs in parallel using standardized bioassays (e.g., MIC for antimicrobial activity). Employ multivariate analysis (PCA or PLS) to identify critical molecular descriptors. Computational docking (AutoDock Vina) against target proteins (e.g., kinases) provides mechanistic insights .
Q. What advanced analytical methods validate the compound’s interaction with biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka, kd) to immobilized targets. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For intracellular targets, use fluorescence polarization assays or CRISPR-edited reporter cell lines. Cryo-EM or X-ray crystallography resolves binding modes at atomic resolution, as seen in structurally related imidazole derivatives .
Data Contradiction and Reproducibility
Q. How should discrepancies in synthetic yields between labs be addressed?
- Methodological Answer : Document reaction parameters (temperature, solvent purity, stirring rate) in detail. Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading). Collaborate via platforms like ICReDD to share raw data and computational models, enabling reproducibility checks. Cross-validate yields using independent analytical methods (e.g., NMR vs. LC-MS) .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pre-register experimental designs (e.g., on protocols.io ) and use reference standards (e.g., NIH Clinical Collection compounds) for assay calibration. Implement blind testing and third-party replication, as recommended in high-throughput screening guidelines .
Tables: Key Experimental Parameters
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
